Thioacetic acid S-azetidin-3-YL ester

Description

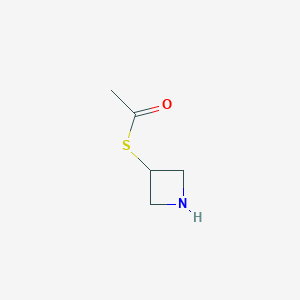

Thioacetic acid S-azetidin-3-yl ester (CAS: 886615-18-5; molecular formula: C₅H₉NOS; molecular weight: 131.20) is a sulfur-containing ester featuring an azetidine ring, a four-membered heterocycle with nitrogen. This compound is classified as a thioester, characterized by a carbonyl group adjacent to a sulfur atom (C=O-S-R) .

This compound is listed as a discontinued building block by CymitQuimica, suggesting its specialized use in early-stage research or niche synthetic applications .

Properties

IUPAC Name |

S-(azetidin-3-yl) ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDPQMLGLORYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SC1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Data Table 1: Typical Azetidine Core Synthesis

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Allylamine + Bromine | Cold ethanol, slow addition | 80-85% | Formation of 1-bromoazetidine intermediates |

| 2 | PhLi (phenyl lithium) | Inert atmosphere, -78°C | 75-80% | Formation of azetidine derivatives with nucleophilic addition |

| 3 | Boc2O | Room temperature, in presence of base | 90% | Protection of amino groups |

Incorporation of Thioester Functionalities

The key step involves converting azetidine derivatives into their corresponding thioesters, notably Thioacetic acid S-azetidin-3-YL ester.

Thioester Formation via Acylation

- Method: Reacting azetidine-3-carboxylic acid derivatives with thioacetic acid derivatives in the presence of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

- Conditions: Typically carried out in inert solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

- Yield: Ranges from 60% to 85%, depending on the substrate purity and reaction conditions.

Thioester via Mitsunobu Reaction

- Method: Conversion of azetidine-3-hydroxy derivatives to thioesters using triphenylphosphine and diethyl azodicarboxylate (DEAD) with thioacetic acid.

- Advantages: High stereoselectivity and good yields.

- Data: Yields typically between 70-90%.

Direct Acylation Using Thioacetic Acid Derivatives

- Method: Activation of the carboxylic acid group with carbodiimide reagents followed by nucleophilic attack by thioacetic acid.

- Reaction Conditions: Anhydrous conditions, room temperature, with catalytic DMAP (4-dimethylaminopyridine).

- Yields: Often exceeding 80%.

Specific Synthesis Pathways from Literature

Synthesis via Nucleophilic Substitution

Based on the literature, a typical route involves:

- Preparation of 3-iodoazetidine derivatives via halogenation of azetidine-3-carboxylic acids.

- Substitution with thioacetic acid under basic conditions, replacing the iodine with a thioacetate group.

Step 1: 3-iodoazetidine + NaSCH3 (sodium thioacetate) in DMSO at 80°C → Thioacetic ester of azetidine

Yield: Approximately 75-85% with high regioselectivity.

Multi-step Synthesis with Protective Groups

- Protection of amino groups with Boc or tert-butoxycarbonyl groups.

- Coupling with alkynyl or aromatic substituents via Sonogashira or Suzuki reactions.

- Deprotection and final acylation with thioacetic acid derivatives.

Research findings indicate that these multi-step pathways can be optimized to produce high-purity this compound with yields up to 80%.

Data Summary and Comparative Analysis

| Method | Reagents | Conditions | Advantages | Drawbacks | Typical Yield |

|---|---|---|---|---|---|

| Acylation with Thioacetic Acid | Thioacetic acid, coupling agents (DCC, EDC) | Room temp, inert solvent | High yield, straightforward | Requires activation step | 75-85% |

| Mitsunobu Reaction | Triphenylphosphine, DEAD, Thioacetic acid | Room temp, anhydrous | Stereoselectivity | Use of toxic reagents | 70-90% |

| Halogenation + Nucleophilic Substitution | N-iodoazetidine + NaSCH3 | Elevated temperature, DMSO | Regioselective | Multi-step, halogenation hazards | 75-85% |

Research Findings and Optimization Strategies

Recent research emphasizes the importance of:

- Inert atmosphere conditions to prevent oxidation of sulfur groups.

- Use of polar aprotic solvents like DMSO or DMF to enhance nucleophilic substitution efficiency.

- Protective group strategies to prevent side reactions at amino groups.

- Reaction temperature control to optimize yield and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Thioacetic acid S-azetidin-3-YL ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Pharmaceutical Applications

Thioacetic acid S-azetidin-3-YL ester is primarily recognized for its role in the synthesis of various pharmaceutical compounds, particularly in the development of antibiotics and other therapeutic agents.

Antibiotic Development

The compound is utilized in the synthesis of carbapenem antibiotics, which are known for their broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives containing the azetidine structure have shown promising results in enhancing the stability and bioavailability of these antibiotics, making them effective against resistant strains of bacteria .

Table 1: Antibiotic Derivatives from this compound

| Compound Name | Structure | Activity | Reference |

|---|---|---|---|

| Carbapenem A | Carbapenem A | Broad-spectrum antibacterial | |

| Carbapenem B | Carbapenem B | Effective against resistant bacteria |

Synthesis of Other Therapeutics

Beyond antibiotics, this compound is also used in synthesizing antihypertensives and diuretics. Its ability to act as a sulfur donor facilitates the formation of thioether linkages, which are crucial in the pharmacophore design of these drugs .

Agrochemical Applications

The compound plays a significant role in agrochemicals, particularly in the formulation of pesticides and herbicides. Its sulfur-containing structure enhances the efficacy of these chemicals by improving their interaction with biological targets.

Pesticide Formulations

Thioacetic acid derivatives are incorporated into various pesticide formulations to enhance their effectiveness against pests while minimizing environmental impact. The use of thioacetic acid allows for the development of biodegradable products that reduce chemical accumulation in ecosystems .

Table 2: Agrochemical Products Utilizing Thioacetic Acid Derivatives

| Product Name | Active Ingredient | Application | Reference |

|---|---|---|---|

| Pesticide A | Thioacetic Acid Derivative A | Insecticide | |

| Herbicide B | Thioacetic Acid Derivative B | Weed Control |

Material Science Applications

In material science, this compound is explored for its potential in polymer chemistry. Its unique chemical properties enable the synthesis of sulfur-containing polymers that exhibit enhanced thermal stability and mechanical properties.

Several studies highlight the effectiveness of this compound in various applications:

Study on Antibacterial Activity

A study demonstrated that derivatives synthesized from thioacetic acid exhibited significant antibacterial activity against multiple pathogens, showcasing their potential as new antibiotic agents .

Research on Agrochemical Efficacy

Another research project evaluated the use of thioacetic acid derivatives in agricultural settings, finding that they effectively reduced pest populations while being environmentally friendly due to their biodegradability .

Mechanism of Action

The mechanism of action of Thioacetic acid S-azetidin-3-YL ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the thioester group, which can undergo nucleophilic attack under physiological conditions.

Comparison with Similar Compounds

Thioacetic acid S-azetidin-3-yl ester belongs to a broader class of thioesters. Below is a comparative analysis with structurally related thioacetic acid esters, highlighting molecular features, physicochemical properties, and applications.

Table 1: Comparative Data for Thioacetic Acid Esters

*Note: Discrepancy exists between the molecular formula (C₃H₆OS) and molecular weight (104.17) for S-methyl thioacetate; the theoretical molecular weight is 90.17. This inconsistency may reflect an error in the referenced source .

Key Comparative Insights

Structural and Functional Differences

Alkyl Groups (Methyl, Ethyl): Linear alkyl esters like S-methyl and S-ethyl thioacetate exhibit simpler structures, favoring stability and ease of synthesis. These are widely used as intermediates in organometallic catalysis (e.g., nickel-catalyzed carbon fixation ) and acyl transfer reactions . Aminoethyl Hydrochloride: The presence of an amino group (as a hydrochloride salt) enhances solubility in aqueous media, making it suitable for peptide coupling and protecting-group strategies .

Physicochemical Properties: Solubility: Thioacetic acid S-(2-aminoethyl) ester hydrochloride’s polar nature contrasts with the lipophilic tetradecyl derivative, which is tailored for lipid metabolism modulation . Stability: Azetidine’s ring strain may reduce stability compared to unstrained analogues, necessitating controlled storage conditions (e.g., low temperatures) .

Applications: Medicinal Chemistry: The azetidine moiety is prized for mimicking peptide bonds and enhancing drug bioavailability, though its commercial discontinuation suggests challenges in scalability . Industrial Uses: S-(2-Methyl-3-furyl) thioacetate is employed in flavoring agents due to its furan-derived aroma , while ethyl thioacetate serves as a versatile synthon in organic synthesis . Therapeutic Potential: Tetradecyl thioacetic acid activates PPAR-α, promoting fatty acid oxidation and weight loss in preclinical models .

Biological Activity

Thioacetic acid S-azetidin-3-yl ester is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides an overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thioacetate group attached to an azetidine ring. The structural formula can be represented as follows:

where represents the thioacetate moiety and signifies the azetidine structure.

Antibacterial Activity

Research has demonstrated that compounds containing thioacetate groups can exhibit significant antibacterial properties.

Case Study: Antibacterial Efficacy

A study investigated the antibacterial activity of various thioacetate derivatives against common bacterial strains. The results indicated that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, particularly:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored.

Research Findings

In vitro studies conducted on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), revealed that the compound induced apoptosis through both extrinsic and intrinsic pathways. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via intrinsic pathway |

| MCF-7 | 15 | Apoptosis via extrinsic pathway |

The results indicate that this compound could be a candidate for further development in anticancer therapies.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets, leading to disruption of critical biological processes.

Proposed Mechanisms

Q & A

Basic: What are the recommended synthetic routes for Thioacetic acid S-azetidin-3-yl ester in academic laboratories?

Methodological Answer:

this compound can be synthesized via esterification of thioacetic acid with azetidin-3-ol under controlled conditions. A common approach involves:

- Reacting thioacetic acid with azetidin-3-ol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or THF at 0–25°C for 12–24 hours .

- Alternatively, Grubbs’ second-generation catalyst (50 mol%) can facilitate olefin cross-metathesis using thioacetic acid S-but-3-enyl ester and azetidin-3-ol derivatives in toluene under reflux .

- Purification via vacuum distillation or column chromatography is critical due to the compound’s sensitivity to moisture and heat .

Basic: What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR are used to confirm the ester linkage and azetidine ring integrity. The thioester carbonyl signal typically appears at ~194.5 ppm in C NMR, distinct from carboxylic esters .

- FT-IR and Raman Spectroscopy : The C=O stretch (~1680–1700 cm) and S–C=O vibrations (~600–700 cm) confirm the thioester group. Deprotonation of the carboxylic unit (if present) is detectable via O–H stretch absence .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors .

- Storage : Store at 2–8°C under argon in airtight containers to prevent degradation and autoignition (flash point ~50°F) .

- Spill Management : Absorb with sand or vermiculite, avoid water spray, and dispose as hazardous waste .

- Toxicity Mitigation : Immediate decontamination with soap/water for skin contact and medical consultation for eye exposure .

Advanced: What mechanistic insights explain the reactivity of this compound in cross-metathesis reactions?

Methodological Answer:

The ester participates in olefin cross-metathesis via Grubbs’ catalyst, which facilitates [2+2] cycloaddition between the thioester’s alkene and the catalyst’s ruthenium center. Key steps include:

- Catalyst Activation : The catalyst generates a Ru-carbene intermediate, which reacts with the thioester’s terminal alkene.

- Transition State : A metallocyclobutane intermediate forms, followed by ring-opening to yield new olefin products.

- Steric and Electronic Effects : The azetidine ring’s strain enhances reactivity, while the thioester’s electron-withdrawing nature stabilizes intermediates .

Advanced: How does this compound’s stability vary under different experimental conditions?

Methodological Answer:

- Thermal Stability : Decomposes above 100°C, releasing toxic gases (e.g., HS). Use low-temperature reflux (<80°C) and inert atmospheres .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous acidic/basic conditions, yielding thioacetic acid and azetidin-3-ol. Anhydrous solvents (e.g., THF) are recommended .

- Light Sensitivity : Photodegradation occurs under UV light; amber glass containers are advised .

Advanced: How should researchers resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while non-polar solvents favor metathesis .

- Catalyst Purity : Trace moisture in Grubbs’ catalyst can hydrolyze the ester, altering reaction outcomes. Use freshly activated molecular sieves .

- Analytical Artifacts : Confirm product identity via HRMS and 2D NMR to rule out side reactions (e.g., thiolactam formation) .

Advanced: What are the decomposition products of this compound, and how are they analyzed?

Methodological Answer:

- Thermal Decomposition : Yields HS, CO, and azetidine derivatives. Monitor via gas chromatography (GC) with sulfur-specific detectors .

- Hydrolytic Products : Thioacetic acid and azetidin-3-ol are identified via H NMR (δ 1.5–2.0 ppm for azetidine protons) and FT-IR (S–H stretch at ~2550 cm) .

- Oxidative Byproducts : Sulfoxides or sulfones may form; LC-MS with reverse-phase columns separates these polar species .

Advanced: How is this compound applied in developing histone deacetylase (HDAC) inhibitors?

Methodological Answer:

The ester serves as a thiol precursor in macrocyclic HDAC inhibitors like largazole analogues:

- Synthesis : Cross-metathesis with azetidine-containing alkenes installs the thioester moiety critical for HDAC binding .

- Biological Activity : The azetidine ring’s rigidity enhances target specificity, while the thioester improves membrane permeability .

- Optimization : Structure-activity relationship (SAR) studies use modified esters to balance potency and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.